![molecular formula C24H24ClNO4 B4979397 4-butyl-6-chloro-7-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4979397.png)
4-butyl-6-chloro-7-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]-2H-chromen-2-one
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Description
The compound is a complex organic molecule that is part of the chromen-2-one family, characterized by its unique structure involving chromene and quinoline moieties.
Synthesis Analysis
- One-Pot Synthesis : A one-pot synthesis approach for related chromen-5(6H)-one derivatives using a three-component reaction of aldehydes, 1,3-cyclohexanedione, and trifluoro-1-(thien-2-yl)butane-1,3-dione has been described (Song et al., 2008).
- Friedlander Reaction : The Friedlander reaction, a method for synthesizing quinoline derivatives, is relevant for compounds structurally similar to the one (Han et al., 2015).
Molecular Structure Analysis
- Crystal Structure Analysis : X-ray diffraction techniques are commonly used to determine the molecular structure of chromen-2-one derivatives, providing insights into their conformation and bonding (Caracelli et al., 2015).
Chemical Reactions and Properties
- Reactivity : The compound's structure suggests potential reactivity at the chromen-2-one and quinoline units. Reactions like cyclization and nucleophilic substitution might be relevant.
Physical Properties Analysis
- Solubility and Stability : Solubility in various solvents and stability under different conditions are essential physical properties. However, specific information on this compound is not readily available in the literature.
Chemical Properties Analysis
- Functional Group Analysis : The presence of multiple functional groups, such as the chromen-2-one and quinoline rings, dictates its chemical properties, including reactivity and possible interactions with other molecules.
References
Future Directions
properties
IUPAC Name |
4-butyl-6-chloro-7-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClNO4/c1-2-3-7-17-12-24(28)30-21-14-22(19(25)13-18(17)21)29-15-23(27)26-11-6-9-16-8-4-5-10-20(16)26/h4-5,8,10,12-14H,2-3,6-7,9,11,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHFQYNDDLKMGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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